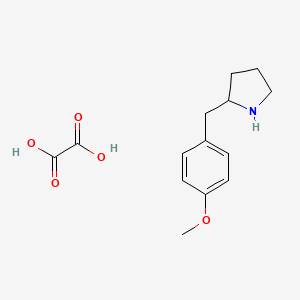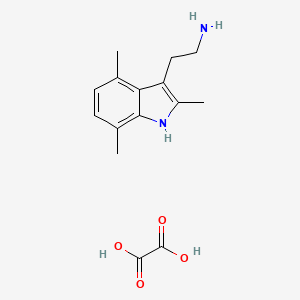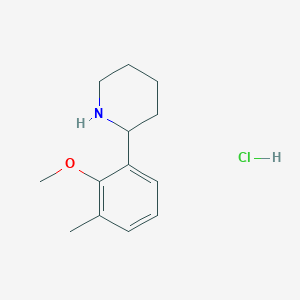![molecular formula C7H11N3 B3087819 methyl[1-(pyrimidin-4-yl)ethyl]amine CAS No. 1177350-48-9](/img/structure/B3087819.png)
methyl[1-(pyrimidin-4-yl)ethyl]amine
描述
Methyl[1-(pyrimidin-4-yl)ethyl]amine is an organic compound that features a pyrimidine ring substituted with a methyl group and an ethylamine group
作用机制
Target of Action
Pyrimidine derivatives are known to display a wide array of biological and pharmacological activities . They are key structural fragments of antiviral agents and are known to inhibit certain enzymes .
Mode of Action
Pyrimidine derivatives are known to inhibit the synthesis of nucleotide with the nucleotide analogs metabolites . This inhibition of intracellular enzymes such as polymerases or ribonucleotide reductases leads to the therapeutic effects .
Biochemical Pathways
Pyrimidine derivatives are known to affect the synthesis of rna and dna . They reduce the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Pharmacokinetics
It is known that drug metabolism rates can vary among patients . The enzymes involved in metabolism are present in many tissues but generally are more concentrated in the liver .
Result of Action
The inhibition of nucleotide synthesis by pyrimidine derivatives can lead to the death of cancer cells .
Action Environment
Numerous factors can affect the course of the dimroth rearrangement in heterocyclic systems, which is a key process in the synthesis of pyrimidines .
生化分析
Biochemical Properties
Methyl[1-(pyrimidin-4-yl)ethyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain halogenated heterocycles, which are crucial in various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter hypoxia-induced cellular responses and inflammatory profiles in lung fibroblasts . These changes can lead to modifications in gene expression and metabolic activities, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s molecular structure allows it to form stable complexes with target enzymes, thereby modulating their activity . This interaction can result in either the activation or inhibition of the enzyme, depending on the specific context and the nature of the enzyme involved.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its effects can change over time due to degradation or interaction with other biomolecules . Long-term exposure to the compound can lead to significant changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding these dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism often involves N-demethylation, N-oxidation, and hydroxylation, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(pyrimidin-4-yl)ethyl]amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method is the alkylation of pyrimidine with methyl iodide and ethylamine under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to accelerate the reaction and improve selectivity.
化学反应分析
Types of Reactions
Methyl[1-(pyrimidin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Methyl[1-(pyrimidin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
Pyrimidine: The parent compound of methyl[1-(pyrimidin-4-yl)ethyl]amine.
Pyridazine: A similar diazine compound with nitrogen atoms at positions 1 and 2.
Pyrazine: Another diazine compound with nitrogen atoms at positions 1 and 4.
Uniqueness
This compound is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-methyl-1-pyrimidin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(8-2)7-3-4-9-5-10-7/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBCUFKRRNOSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


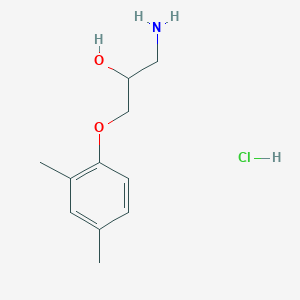
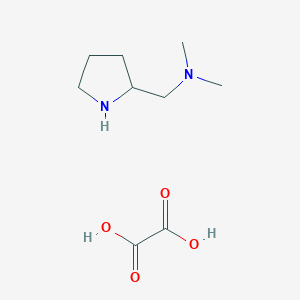
![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)
![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)
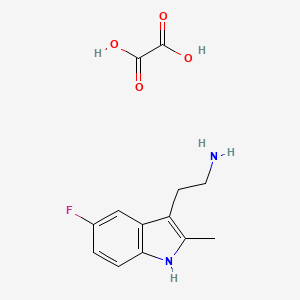
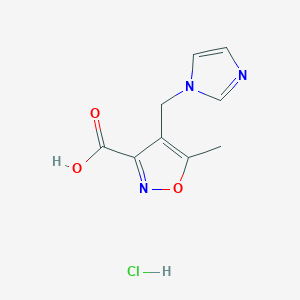
![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B3087778.png)
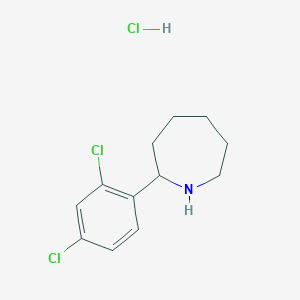
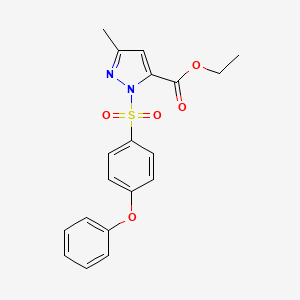

![N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride](/img/structure/B3087797.png)
